molecular formula C13H17O3- B14122529 Methyl(4-tert-butylphenoxy)acetate

Methyl(4-tert-butylphenoxy)acetate

Cat. No.: B14122529
M. Wt: 221.27 g/mol
InChI Key: DMJZZNRMJJGRNF-UHFFFAOYSA-M
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Description

Methyl(4-tert-butylphenoxy)acetate is an organic compound characterized by a phenoxyacetic acid backbone esterified with a methyl group. The structure includes a 4-tert-butylphenyl substituent linked via an oxygen atom to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Leu-Tyr-AMC involves the coupling of N-succinyl-L-leucine and L-tyrosine with 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent the degradation of the sensitive AMC moiety .

Industrial Production Methods

Industrial production of Suc-Leu-Tyr-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Suc-Leu-Tyr-AMC undergoes hydrolysis reactions catalyzed by proteases such as calpain I, calpain II, and papain. The hydrolysis of the peptide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

    Reagents: Calpain I, Calpain II, Papain

    Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the hydrolysis of Suc-Leu-Tyr-AMC is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various biochemical assays .

Mechanism of Action

Suc-Leu-Tyr-AMC acts as a substrate for specific proteases. Upon cleavage by these enzymes, the compound releases 7-amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to determine the activity of the protease. The molecular targets of Suc-Leu-Tyr-AMC include calpain I, calpain II, and papain, which are involved in various cellular processes such as protein degradation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl(4-tert-butylphenoxy)acetate belongs to the phenoxyacetate family. Below is a comparison with key analogs based on substituents, ester groups, and additional functionalities:

Table 1: Structural Analogs and Key Features

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) References
This compound 4-tert-butylphenoxy, methyl ester C₁₃H₁₈O₃ 222.28
Methyl (4-hydroxyphenyl)acetate 4-hydroxyphenyl, methyl ester C₉H₁₀O₃ 166.18
Ethyl 2-(4-methylphenoxy)acetate 4-methylphenoxy, ethyl ester C₁₁H₁₄O₃ 194.23
tert-Butyl 2-(4-aminophenoxy)acetate 4-aminophenoxy, tert-butyl ester C₁₂H₁₇NO₃ 239.27
Methyl 2-(4-BOC-amino)phenylacetate BOC-protected amino, methyl ester C₁₄H₁₉NO₄ 265.31
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide Acetamide derivative, tert-butylphenoxy C₁₉H₂₄N₂O₂ 312.41

Key Observations:

  • Lipophilicity: The tert-butyl group in this compound increases hydrophobicity compared to methyl or hydroxyl-substituted analogs .
  • Metabolic Stability : The tert-butyl group may resist oxidation compared to methyl groups, as seen in fungal biotransformation studies where tert-butyl moieties required CYP2C19-mediated oxidation .
  • Reactivity: Brominated derivatives (e.g., tert-Butyl 2-[2,6-bis(bromomethyl)-4-tert-butylphenoxy]acetate) show enhanced reactivity for further functionalization .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted) References
This compound 307.8 ± 35.0 1.026 ± 0.06 Low in water
4-Methylphenyl acetate Not reported 1.06 (lit.) Moderate in organic solvents
Methyl (4-hydroxyphenyl)acetate Not reported 1.25 (est.) Moderate in polar solvents
Ethyl 2-(4-methylphenoxy)acetate Not reported 1.02 (est.) Low in water

Key Observations:

  • Boiling Point : The tert-butyl analog exhibits a higher boiling point (~307°C) due to increased molecular weight and steric bulk .
  • Solubility : All analogs are poorly water-soluble but dissolve in organic solvents like dichloromethane or THF .

Properties

Molecular Formula

C13H17O3-

Molecular Weight

221.27 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)propanoate

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)/p-1

InChI Key

DMJZZNRMJJGRNF-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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